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Compound of Interest

Compound Name: 2-Bromo-4-fluorobenzoyl chloride

Cat. No.: B1333830

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluorobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a
crucial building block in the synthesis of a variety of pharmaceutical and agrochemical
compounds. Its utility stems from the presence of multiple reactive sites: the acyl chloride
group, which readily participates in acylation reactions, and the bromo- and fluoro-substituted
phenyl ring, which can be further modified through various cross-coupling reactions. This guide
provides a comprehensive overview of the molecular structure, properties, synthesis, and
spectroscopic characterization of 2-Bromo-4-fluorobenzoyl chloride.

Molecular Structure and Properties

The molecular structure of 2-Bromo-4-fluorobenzoyl chloride consists of a benzene ring
substituted with a bromine atom at position 2, a fluorine atom at position 4, and a benzoyl
chloride functional group at position 1.

Chemical Structure:

A summary of its key chemical and physical properties is presented in the table below.
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Property Value
CAS Number 95383-36-1
Molecular Formula C7HsBrCIFO
Molecular Weight 237.45 g/mol
Not explicitly found in search results, but likely a
Appearance o ) )
liquid or low-melting solid.
Boiling Point Not explicitly found in search results.
Melting Point Not explicitly found in search results.
Expected to be soluble in common organic
Solubility solvents and reactive with protic solvents like

water and alcohols.

Synthesis of 2-Bromo-4-fluorobenzoyl chloride

The primary synthetic route to 2-Bromo-4-fluorobenzoyl chloride involves the conversion of
its corresponding carboxylic acid, 2-bromo-4-fluorobenzoic acid, using a chlorinating agent.
The two most common reagents for this transformation are thionyl chloride (SOCIz) and oxalyl
chloride ((COCI)2).

Experimental Protocol: Synthesis using Thionyl
Chloride

This protocol is a general procedure for the synthesis of acyl chlorides from carboxylic acids
and can be adapted for 2-Bromo-4-fluorobenzoyl chloride.

Materials:
e 2-bromo-4-fluorobenzoic acid
e Thionyl chloride (SOCI2)

e Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
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Anhydrous toluene or dichloromethane (solvent)
Dry glassware and magnetic stirrer
Reflux condenser with a drying tube

Distillation apparatus for vacuum distillation

Procedure:

In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted
with a drying tube, add 2-bromo-4-fluorobenzoic acid.

Add an excess of thionyl chloride (typically 2-3 equivalents). The reaction can be run neat or
in an inert solvent such as anhydrous toluene or dichloromethane.

Add a catalytic amount of anhydrous DMF (e.g., one drop).

Gently heat the mixture to reflux. The progress of the reaction can be monitored by the
cessation of gas evolution (HCI and SO2). The reaction is typically complete within 2-4 hours.

After the reaction is complete, allow the mixture to cool to room temperature.

Excess thionyl chloride and the solvent (if used) can be removed by distillation at
atmospheric pressure, followed by vacuum distillation to purify the 2-Bromo-4-
fluorobenzoyl chloride.

Purification:

The crude 2-Bromo-4-fluorobenzoyl chloride is purified by vacuum distillation. It is crucial to

use a dry apparatus to prevent hydrolysis of the product.

Logical Relationship of Synthesis

The synthesis of 2-Bromo-4-fluorobenzoyl chloride is a straightforward conversion from its

carboxylic acid precursor.
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2-Bromo-4-fluorobenzoic acid Chlorination

2-Bromo-4-fluorobenzoyl chloride

Thionyl Chloride (SOCI2)
or Oxalyl Chloride ((COCI)2)

Click to download full resolution via product page

Caption: Synthesis of 2-Bromo-4-fluorobenzoyl chloride.

Spectroscopic Data

Detailed experimental spectroscopic data for 2-Bromo-4-fluorobenzoyl chloride is not readily
available in the public domain. However, based on the analysis of related compounds, the
expected spectral characteristics are outlined below.

'H NMR Spectroscopy

The *H NMR spectrum of 2-Bromo-4-fluorobenzoyl chloride is expected to show three
aromatic protons. The chemical shifts and coupling constants will be influenced by the electron-
withdrawing effects of the bromine, fluorine, and acyl chloride groups. The proton ortho to the
acyl chloride group is expected to be the most deshielded.

3C NMR Spectroscopy

The 3C NMR spectrum of 2-Bromo-4-fluorobenzoic acid, the precursor, has been reported.[1]
The spectrum of the final product, 2-Bromo-4-fluorobenzoyl chloride, would show a
characteristic downfield shift for the carbonyl carbon of the acyl chloride group, typically in the
range of 165-175 ppm. The carbon atoms attached to the fluorine and bromine will also exhibit
characteristic chemical shifts and coupling with the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum of an acyl chloride is characterized by a strong carbonyl (C=0) stretching
absorption band. For 2-Bromo-4-fluorobenzoyl chloride, this peak is expected to appear in
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the region of 1750-1800 cm~1. Additional bands corresponding to C-Br, C-F, and aromatic C-H
and C=C stretching and bending vibrations will also be present.

Mass Spectrometry

The mass spectrum of 2-Bromo-4-fluorobenzoyl chloride will show a molecular ion peak
(M*) and a characteristic M+2 peak of nearly equal intensity due to the presence of the
bromine isotopes (“°Br and 81Br). The fragmentation pattern is expected to involve the loss of
the chlorine atom, the carbonyl group (as CO), and the bromine atom.

Safety and Handling

2-Bromo-4-fluorobenzoyl chloride is expected to be a corrosive and moisture-sensitive
compound. It should be handled in a well-ventilated fume hood with appropriate personal
protective equipment, including gloves, safety goggles, and a lab coat. All glassware must be
thoroughly dried before use to prevent hydrolysis, which would release hydrochloric acid.

Conclusion

2-Bromo-4-fluorobenzoyl chloride is a valuable synthetic intermediate with significant
potential in the development of new pharmaceuticals and agrochemicals. This guide has
provided an overview of its molecular structure, properties, and a general synthetic approach.
Further detailed characterization of its spectroscopic properties and optimization of its
synthesis are important areas for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1333830#molecular-structure-of-2-bromo-4-
fluorobenzoyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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